N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide is a chemical compound classified under the category of pyridine derivatives. It is characterized by its unique structure, which includes a furo-pyridine moiety along with a pivalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and PubChem, where it is cataloged under the molecular formula and identified by the Compound ID 46318208 . It falls under the classification of heterocyclic compounds, specifically those containing nitrogen and oxygen in their ring structure.
The synthesis of N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide typically involves multi-step reactions. A common synthetic route includes:
The reaction conditions are critical for optimizing yield and purity, often requiring careful temperature control and solvent selection.
N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide can undergo several chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or alter its physical properties.
The mechanism of action for N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide is primarily linked to its interaction with biological targets involved in cancer pathways. Preliminary studies suggest that this compound may exert its effects by:
Further research is required to elucidate the precise molecular targets and pathways affected by this compound.
N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide possesses several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during synthesis.
N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide has potential applications in various scientific fields:
N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide (CAS 1203499-39-1) represents an advanced heterocyclic building block engineered for drug discovery applications. Characterized by the molecular formula C₁₃H₁₃N₃O₂ and a molecular weight of 243.26 g/mol [1] [3], this hybrid molecule integrates two pharmacologically significant motifs: a 2-cyano-substituted furo[3,2-b]pyridine core and a pivalamide (2,2-dimethylpropanamide) functional group. Its structural complexity and high purity standards (≥98%) position it as a critical intermediate in synthesizing targeted kinase inhibitors [3]. The compound’s stability under ambient storage conditions further enhances its utility in industrial and research settings .
Table 1: Fundamental Properties of N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide
Property | Value |
---|---|
CAS Number | 1203499-39-1 |
Molecular Formula | C₁₃H₁₃N₃O₂ |
Molecular Weight | 243.26 g/mol |
Purity | ≥98% |
Storage Conditions | Room temperature |
Chemical Family | Heterocyclic Building Blocks |
Role | Multikinase Inhibitor Intermediate |
Furo[3,2-b]pyridine scaffolds exhibit exceptional bioisosteric properties, serving as privileged structures in kinase inhibitor design due to their ability to mimic purine binding motifs. The bicyclic aromatic system provides planar rigidity that facilitates deep insertion into kinase ATP-binding pockets [5]. The 2-cyano substitution in N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide introduces an electron-withdrawing group that enhances hydrogen-bond acceptor capability, thereby improving target engagement specificity. This is evidenced by analogues such as N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide (CAS 1203499-07-3), where aldehyde substitution yields distinct electronic profiles [5].
The fused furan-pyridine architecture enables π-π stacking interactions with hydrophobic kinase subdomains, while nitrogen atom positioning allows for critical salt bridge formation. Modifications at the 2-position (cyano vs. trimethylsilyl vs. formyl) systematically modulate electronic density, as demonstrated by the reduced polarity of N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide (C₁₅H₂₂N₂O₂Si, MW 290.43 g/mol) [7]. Such structural versatility underpins the scaffold’s prevalence in oncology-focused molecular design.
Table 2: Comparative Electronic Properties of Furo[3,2-b]pyridine Derivatives
Substituent at 2-Position | Molecular Weight (g/mol) | Key Electronic Features | Medicinal Chemistry Application |
---|---|---|---|
Cyano (-C≡N) | 243.26 | Strong electron-withdrawal, H-bond acceptor | Kinase hinge-binding mimic |
Formyl (-CHO) | 244.23* | Moderate electron-withdrawal, electrophilic | Covalent inhibitor precursor |
Trimethylsilyl (-Si(CH₃)₃) | 290.43 | Electron-donation, steric bulk | Metabolic stability enhancement |
Chloro (-Cl) | 238.69* | Moderate electron-withdrawal | Nucleophilic displacement handle |
*Calculated for analogous furopyridine core
The pivalamide (2,2-dimethylpropanamide) group in this hybrid scaffold confers critical pharmacokinetic advantages. Its tert-butyl moiety induces steric shielding of the amide bond, significantly reducing susceptibility to enzymatic hydrolysis compared to unsubstituted acetamide derivatives [6] [8]. This protection extends metabolic half-life in vivo, as validated by analogues like N-(2-cyanopyridin-3-yl)pivalamide (CAS 887579-95-5), where the pivalamide group increased plasma stability by 3-fold versus primary amide controls [8].
Additionally, the pivalamide’s hydrophobic bulk enhances membrane permeability by elevating calculated LogP values by approximately 1.5 units compared to non-acylated amines. However, strategic positioning is crucial to avoid masking critical polar interactions; in N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide, the pivalamide attaches at the 7-position, opposite the hinge-binding cyano group, enabling simultaneous optimization of lipophilicity and target affinity. Molecular modeling confirms that the pivalamide’s tert-butyl group occupies hydrophobic kinase pockets inaccessible to solvent, contributing up to 2.5 kcal/mol binding free energy in analogues like N-(2-chloro-6-cyanopyridin-3-yl)pivalamide [6].
Table 3: Pharmacokinetic Impact of Pivalamide Functionalization
Compound | Amide Type | Calculated LogP | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
N-(2-Cyanofuro[3,2-b]pyridin-7-yl)amine | Unsubstituted | 1.2 | <15 (hepatic microsomes) |
N-(2-Cyanofuro[3,2-b]pyridin-7-yl)acetamide | N-acetyl | 1.8 | 42 |
N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide | Pivalamide | 2.7 | >120 |
*Data extrapolated from structural analogues [6] [8]
Hybridization of the 2-cyanofuropyridine core with the pivalamide moiety creates synergistic binding capabilities essential for multikinase inhibition. The planar bicyclic system engages in hinge-region hydrogen bonding through the pyridinic nitrogen and cyano group, while the pivalamide extends toward the hydrophobic back pocket conserved across multiple kinase targets. This dual-targeting capacity is evidenced by crystallographic studies of related compounds showing simultaneous occupancy of both hinge and DFG-out pockets [5] [6].
The hybridization strategy specifically addresses kinase polypharmacology needs in oncology, where inhibition profiles spanning VEGFR2, FGFR1, and PDGFRβ are clinically advantageous. The electron-deficient cyano group enhances π-stacking with gatekeeper residues, and the pivalamide’s bulk induces conformational shifts favoring Type II kinase binding modes. Analogues incorporating similar hybrid scaffolds demonstrate up to 12-fold improved selectivity indices compared to single-motif inhibitors due to reduced off-target interactions [5]. This synergy is quantifiable through binding free energy decomposition studies, where the furopyridine-pivalamide linkage contributes additive enthalpic benefits exceeding 5 kcal/mol in optimized inhibitors.
Table 4: Hypothesized Kinase Inhibition Profile of Hybrid Scaffold Derivatives
Kinase Target | Binding Pocket Features | Role of Furopyridine Core | Role of Pivalamide Moiety |
---|---|---|---|
VEGFR2 | Deep hydrophobic back pocket | Hinge binding via N-atom | Back pocket filling, entropy gain |
FGFR1 | Flexible hinge region | Cyano group H-bond acceptance | Stabilization of P-loop conformation |
PDGFRβ | Allosteric DFG-out pocket | Planar aromatic stacking | Displacement of DFG motif |
c-Kit | Extended gatekeeper region | Furan oxygen H-bond donation | Hydrophobic interaction with Leu595 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7